molecular formula C11H11N9OS B6506908 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428359-04-9

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B6506908
CAS No.: 1428359-04-9
M. Wt: 317.33 g/mol
InChI Key: ZLCKVFHZVJSNQM-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a heterocyclic compound featuring a tetrazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a pyrimidine-pyrazole hybrid scaffold. The tetrazole group is a well-known bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The pyrimidine-pyrazole moiety may contribute to interactions with biological targets such as kinases or receptors, as seen in related compounds .

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N9OS/c1-19-11(16-17-18-19)22-6-10(21)15-8-5-9(13-7-12-8)20-4-2-3-14-20/h2-5,7H,6H2,1H3,(H,12,13,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCKVFHZVJSNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Differences Key Substituents Biological Activity (If Reported) Reference
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide Tetrazole-sulfanyl-acetamide + pyrimidine-pyrazole Pyrimidin-4-yl with pyrazole at position 6 Not explicitly reported N/A
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole-sulfanyl-acetamide 4-Ethylphenyl and pyridinyl-triazole Orco agonist (olfaction studies)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide Triazole-sulfanyl-acetamide 4-Isopropylphenyl and pyridinyl-triazole Orco agonist
FP1-12 Hydroxyacetamide Derivatives Triazole/imidazolone-sulfanyl-hydroxyacetamide Hydroxyacetamide with phenyl/imidazolone substituents Antiproliferative (cancer cell lines)
N-[(3S)-1,1-dioxo-1$l^{6}-thiolan-3-yl]-N-ethyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole-sulfanyl-acetamide with thiolan-3-yl and ethyl Thiolan-3-yl and ethyl groups on acetamide nitrogen Molecular weight: 343.45 g/mol

Key Observations :

  • Tetrazole vs. Triazole : The main compound’s tetrazole group may confer greater metabolic stability compared to triazole-containing analogues like VUAA-1 and OLC-12, as tetrazoles resist oxidative degradation .
  • Pyrimidine derivatives are often associated with kinase inhibition, while pyrazole moieties may enhance solubility .

Key Observations :

  • The main compound’s synthesis likely parallels methods for triazole analogues (e.g., thiol-acetamide coupling), but tetrazole-thiol intermediates may require specialized handling due to higher acidity .
  • highlights zeolite catalysis for hydroxyacetamide derivatives, suggesting that similar green chemistry approaches could apply to the main compound .

Table 3: Activity and Pharmacokinetic Comparison

Compound Reported Activity Molecular Weight (g/mol) LogP (Predicted) Metabolic Stability
Main Compound Not explicitly reported ~400 (estimated) ~2.5 High (tetrazole bioisostere)
VUAA-1 Orco agonist (EC₅₀ ~1–10 µM) 397.5 3.8 Moderate (triazole prone to oxidation)
FP1-12 Derivatives Antiproliferative (IC₅₀ ~5–20 µM) 350–450 2.0–4.0 Variable (hydroxyacetamide)
N-[(3S)-1,1-dioxo-thiolan-3-yl]-...acetamide Not reported 343.45 1.2 High (tetrazole + sulfone)

Key Observations :

  • The main compound’s pyrimidine-pyrazole group may lower LogP compared to VUAA-1’s aromatic substituents, improving aqueous solubility .
  • Tetrazole-based compounds generally exhibit superior metabolic stability over triazoles, aligning with trends in ’s derivative .

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